5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide
Overview
Description
5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide is a useful research compound. Its molecular formula is C21H19Cl2NO3 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0741989 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Modifications
Research in the area of chemical synthesis often explores the creation and modification of complex organic molecules, including furamide derivatives. Studies like the one by Bektaş et al. (2010) focus on synthesizing novel compounds and testing their properties, such as antimicrobial activities. Similarly, the work by Limban et al. (2011) involves the synthesis of acylthioureas with potential antibiofilm properties, indicating a broad interest in developing compounds with significant biological activities.
Antimicrobial Activities
Compounds related to the specified furamide derivative are frequently evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized triazole derivatives and tested them against various microorganisms, finding some with good to moderate activities. This suggests that similar furamide compounds could be synthesized and evaluated for potential antimicrobial applications.
Catalysis and Organic Transformations
Research by Ilies et al. (2017) on iron/zinc-co-catalyzed reactions highlights the importance of certain organic compounds in facilitating chemical transformations. The study of catalysts and their applications in organic synthesis is crucial for developing more efficient and sustainable chemical processes.
Molecular Docking and Anticancer Studies
Karayel (2021) conducted a detailed study on benzimidazole derivatives, including tautomeric properties, conformations, and anti-cancer properties through molecular docking. This indicates that furamide derivatives, with similar structural features, could also be subjects of interest in cancer research, particularly as potential inhibitors for specific proteins.
Anticonvulsant Properties
The crystal structure analysis of anticonvulsant enaminones by Kubicki et al. (2000) demonstrates the ongoing interest in understanding how structural features of compounds relate to their biological activities. Such studies could provide a foundation for the design of new furamide derivatives with potential anticonvulsant properties.
While the exact compound "5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide" may not have been directly studied, the research on related compounds suggests potential areas of application, including antimicrobial, anticancer, and catalytic uses. Further synthesis and evaluation of similar compounds could uncover new applications in these and other areas of scientific research.
For detailed insights and methodologies, refer to the original research articles:
- (Bektaş et al., 2010)
- (Limban et al., 2011)
- (Ilies et al., 2017)
- (Karayel, 2021)
- (Kubicki et al., 2000)
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3/c1-13-17(12-20(27-13)15-5-8-18(22)19(23)11-15)21(25)24-10-9-14-3-6-16(26-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTBRXGSPQDZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NCCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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